molecular formula C6H3BrClNO3 B1265607 4-Bromo-2-chloro-6-nitrophenol CAS No. 58349-01-2

4-Bromo-2-chloro-6-nitrophenol

Cat. No.: B1265607
CAS No.: 58349-01-2
M. Wt: 252.45 g/mol
InChI Key: SCQYUKGOAZBRQL-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-nitrophenol is a synthetic compound belonging to the family of halogenated nitrophenols It is characterized by the presence of bromine, chlorine, and nitro groups attached to a phenol ring

Scientific Research Applications

4-Bromo-2-chloro-6-nitrophenol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.

Safety and Hazards

4-Bromo-2-chloro-6-nitrophenol is classified as a dangerous substance. It is harmful if swallowed and in contact with skin. It causes skin irritation and serious eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-6-nitrophenol typically involves multi-step reactions. One common method includes the nitration of 2-bromo-phenol with nitric acid in the presence of a catalyst such as sulfuric acid at a temperature of 80-90°C . The resulting product is then purified by recrystallization from a suitable solvent like ethanol or ethyl acetate .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and bromination processes, followed by purification steps to ensure high purity and yield. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-6-nitrophenol undergoes various chemical reactions, including:

    Nitration: Introduction of nitro groups to the aromatic ring.

    Bromination: Addition of bromine atoms to the phenol ring.

    Substitution Reactions: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid as catalysts.

    Bromination: Bromine or bromine-containing compounds.

    Substitution: Strong nucleophiles and appropriate solvents.

Major Products: The major products formed from these reactions include various halogenated and nitro-substituted phenols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-nitrophenol involves its interaction with specific molecular targets and pathways. It can undergo nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles. This process involves the formation of a Meisenheimer complex, which is a negatively charged intermediate formed during the reaction .

Comparison with Similar Compounds

  • 2-Bromo-4-chloro-6-nitrophenol
  • 2-Chloro-4-nitrophenol
  • 2-Bromo-4-nitrophenol

Comparison: 4-Bromo-2-chloro-6-nitrophenol is unique due to the specific arrangement of bromine, chlorine, and nitro groups on the phenol ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

4-bromo-2-chloro-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQYUKGOAZBRQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207075
Record name Phenol, 4-bromo-2-chloro-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58349-01-2
Record name Phenol, 4-bromo-2-chloro-6-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058349012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-bromo-2-chloro-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-chloro-6-nitrophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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